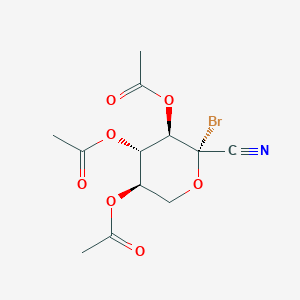
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is a complex biochemical reagent utilized in the study and development of potentially therapeutic nucleoside analogs. This compound is particularly significant in antiviral and cancer research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide typically involves the acetylation of D-xylose followed by bromination and cyanation. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-xylopyranose. The next step involves the bromination of the protected sugar using hydrobromic acid or bromine in the presence of a solvent like acetic acid. Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,3,4-Tri-O-acetyl-1-hydroxy-a-D-xylopyranosyl derivatives.
Hydrolysis: 2,3,4-Trihydroxy-1-cyano-a-D-xylopyranosyl derivatives.
Reduction: 2,3,4-Tri-O-acetyl-1-amino-a-D-xylopyranosyl derivatives.
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Utilized in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in developing antiviral and anticancer nucleoside analogs.
Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the activity of enzymes and proteins. The acetyl groups provide protection and stability, allowing the compound to be selectively deprotected and modified in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide: Similar structure but lacks the cyano group.
2,3,4-Tri-O-benzoyl-a-D-xylopyranosyl bromide: Similar structure but with benzoyl groups instead of acetyl groups.
2,3,4-Tri-O-acetyl-1-cyano-b-D-xylopyranosyl bromide: Similar structure but with a different stereochemistry at the anomeric carbon
Uniqueness
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of nucleoside analogs and in studies involving carbohydrate chemistry.
Propriétés
Formule moléculaire |
C12H14BrNO7 |
|---|---|
Poids moléculaire |
364.15 g/mol |
Nom IUPAC |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
Clé InChI |
PWDCJWOBYXDRAR-WRWGMCAJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CO[C@@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C#N)Br |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


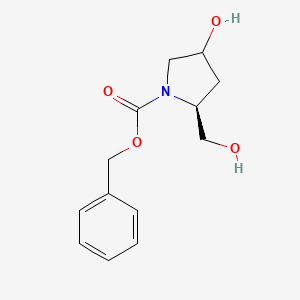
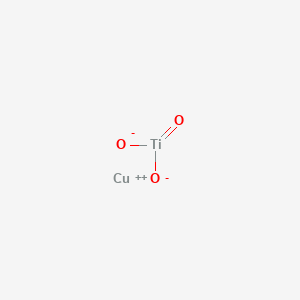
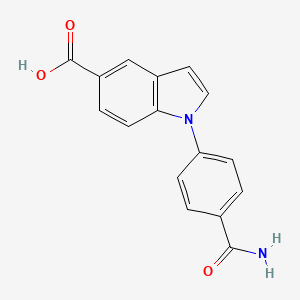
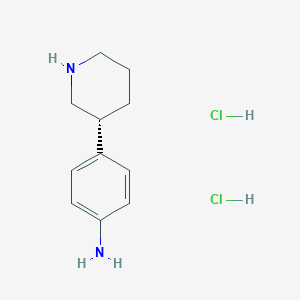

![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)

![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)


![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
